3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Overview
Description
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and triazole groups in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of 3-nitropyridine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the nitro group by the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of energetic materials and propellants due to its high nitrogen content and stability.
Analytical Chemistry: It serves as a reagent for the detection and quantification of various metal ions in solution.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine depends on its application:
Medicinal Chemistry: The compound interacts with specific enzymes or receptors in biological systems, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Materials Science: In energetic materials, the compound decomposes exothermically, releasing energy that can be harnessed for propulsion or explosive applications.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Another nitro-triazole compound with similar energetic properties but different structural features.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with a triazole ring and a carboxylic acid group, used in medicinal chemistry for its anticancer properties.
Uniqueness
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the combination of a pyridine ring with a triazole ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring both high stability and reactivity, such as in the development of new pharmaceuticals and energetic materials .
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-8-2-1-6(7)11-5-9-4-10-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZATUUQBBCYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679712 | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-00-3 | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912773-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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